molecular formula C25H25ClN2O4S B11665269 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11665269
M. Wt: 485.0 g/mol
InChI Key: ZAHMGDVSDWXJNU-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with chlorophenoxy, acetamido, and ethoxyphenyl groups. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Acetamido Group Formation: The acetamido group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: This compound shares the chlorophenoxy and acetamido groups but has a different core structure.

    N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: This compound has a similar chlorophenoxyacetamido moiety but a different bicyclic core.

Uniqueness

2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H25ClN2O4S/c1-2-31-20-9-5-4-8-19(20)27-24(30)23-18-7-3-6-10-21(18)33-25(23)28-22(29)15-32-17-13-11-16(26)12-14-17/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,27,30)(H,28,29)

InChI Key

ZAHMGDVSDWXJNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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